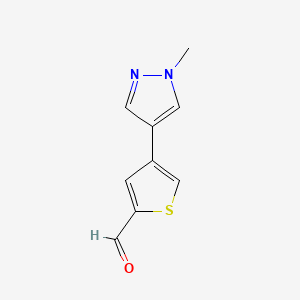
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally friendly procedures, such as microwave-assisted reactions, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The thiophene ring can also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde is unique due to its combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties
Activité Biologique
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H8N2OS. The compound features a thiophene ring substituted with a pyrazole moiety, which is known for conferring various biological activities. The structural characteristics contribute to its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial activity of several pyrazole derivatives against various pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating potent antibacterial effects .
| Compound | Pathogen | MIC (μg/mL) | Activity |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Excellent antibacterial activity |
| 5a | E. coli | 0.25 | Significant antibacterial activity |
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented, with various studies indicating their efficacy against different cancer cell lines.
Case Study: Synergistic Effects in Breast Cancer
Research involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazoles, including derivatives of this compound, exhibited cytotoxic effects. Notably, when combined with doxorubicin, these compounds showed a synergistic effect that enhanced their anticancer activity .
| Compound | Cell Line | IC50 (μM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Pyrazole A | MCF-7 | 15 | Yes |
| Pyrazole B | MDA-MB-231 | 10 | Yes |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored, contributing to their therapeutic relevance.
Findings on Inhibition of Inflammatory Markers
A review highlighted that certain pyrazole compounds selectively inhibit COX enzymes, which are crucial in inflammatory pathways. Compounds similar to this compound demonstrated promising anti-inflammatory effects in preclinical models, with minimal side effects observed in histopathological evaluations .
Propriétés
Formule moléculaire |
C9H8N2OS |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
4-(1-methylpyrazol-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-11-4-8(3-10-11)7-2-9(5-12)13-6-7/h2-6H,1H3 |
Clé InChI |
YMZXTXNXQNPZAK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CSC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















